An In-depth Technical Guide to the Synthesis and Characterization of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine
An In-depth Technical Guide to the Synthesis and Characterization of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine. This molecule is of interest to researchers in medicinal chemistry and drug development due to its structural similarity to other biologically active pyrrolopyridines. This document details a plausible synthetic pathway, including experimental protocols and characterization data, to facilitate its preparation and further investigation.
Synthetic Pathway
The synthesis of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine can be achieved through a two-stage process. The first stage involves the construction of the key intermediate, 6-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one. The second stage is the subsequent chlorination of this lactam to yield the final product. A proposed synthetic route is outlined below, based on established methodologies for the formation of the pyrrolo[3,2-c]pyridine core structure.
Figure 1: Proposed synthetic workflow for 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine.
Stage 1: Synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (the Lactam Intermediate)
The synthesis of the lactam intermediate is a multi-step process that begins with a commercially available substituted pyridine.
Experimental Protocol:
-
N-Oxidation of 2-Bromo-4-methoxy-5-methylpyridine: 2-Bromo-4-methoxy-5-methylpyridine is treated with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (DCM) at room temperature to yield 2-bromo-4-methoxy-5-methylpyridine-1-oxide.
-
Nitration: The resulting pyridine-1-oxide is carefully nitrated using a mixture of fuming nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 3-position, affording 2-bromo-4-methoxy-5-methyl-3-nitropyridine-1-oxide.
-
Enamine Formation: The nitrated intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an appropriate solvent like N,N-dimethylformamide (DMF) to form the enamine, (E)-2-bromo-1-(2-(dimethylamino)vinyl)-4-methoxy-5-methyl-3-nitropyridine.
-
Reductive Cyclization: The enamine undergoes reductive cyclization to form the pyrrole ring. This is typically achieved using reducing agents such as iron powder in acetic acid or catalytic hydrogenation. This step yields 6-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine.
-
Debromination: The bromo group at the 6-position is removed by catalytic hydrogenolysis using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This provides 4-methoxy-6-methyl-1H-pyrrolo[3,2-c]pyridine.
-
Demethylation: The methoxy group is cleaved to the corresponding hydroxyl group to form the target lactam, 6-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one. This can be achieved using strong acids like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr3).
Stage 2: Chlorination of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
The final step is the conversion of the lactam to the desired 4-chloro derivative.
Experimental Protocol:
A common and effective method for the chlorination of such heterocyclic lactams is the use of phosphorus oxychloride (POCl₃). The reaction can be performed by heating the lactam in an excess of phosphorus oxychloride, often in the presence of a base such as N,N-diethylaniline or pyridine, to drive the reaction to completion. A solvent-free approach heating the substrate with an equimolar amount of POCl₃ in a sealed reactor has also been reported for similar substrates and may be applicable.
To a solution of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one, phosphorus oxychloride is added, and the mixture is heated to reflux for several hours. After completion of the reaction, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a base, such as sodium bicarbonate or ammonium hydroxide. The crude product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), dried over a drying agent (e.g., sodium sulfate), and purified by column chromatography or recrystallization to afford 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine.
Characterization Data
The structural confirmation of the synthesized compounds is crucial. The following tables summarize the expected and reported characterization data for the key intermediate and the final product.
Characterization of 6-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
| Parameter | Data |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Expected signals: Aromatic protons on the pyridine and pyrrole rings, a methyl singlet, and an NH proton. |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | Expected signals: Carbons of the bicyclic core, the methyl carbon, and a carbonyl carbon. |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ expected at 149.07 |
Characterization of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine
| Parameter | Data | Reference |
| Molecular Formula | C₈H₇ClN₂ | [1] |
| Molecular Weight | 166.61 g/mol | [1] |
| CAS Number | 178268-92-3 | [1] |
| Appearance | Solid | |
| Purity | ≥97% (as commercially available) | [1] |
| Storage | 4°C, protect from light | [1] |
| ¹H NMR | No specific data found in the search results. Expected signals would include aromatic protons on the pyridine and pyrrole rings and a singlet for the methyl group. | |
| ¹³C NMR | No specific data found in the search results. Expected signals would correspond to the carbons of the chloro-substituted bicyclic aromatic system and the methyl group. | |
| Mass Spectrometry | No specific data found in the search results. The expected molecular ion peak in a mass spectrum would be at m/z 166 (for ³⁵Cl) and 168 (for ³⁷Cl) in an approximate 3:1 ratio. |
Logical Relationships in Characterization
The successful synthesis can be confirmed by a logical progression of characterization data from the starting material to the final product.
Figure 2: Logical flow for the characterization of the synthesis.
Conclusion
This technical guide outlines a viable synthetic route for the preparation of 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine. While the synthesis of the lactam intermediate is a multi-step process, the individual reactions are based on well-established organic chemistry principles. The final chlorination step is a standard transformation for this class of compounds. The provided characterization data, although partly based on expected values due to a lack of comprehensive published spectra, serves as a benchmark for researchers undertaking this synthesis. This guide is intended to be a valuable resource for the synthesis of this and structurally related compounds for further research and development.
